N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Quorum Sensing Sinorhizobium meliloti AHL Quantification

This C16:1-HSL is the authentic, physiologically relevant AHL signal for Sinorhizobium meliloti quorum sensing, exhibiting 2-fold higher detection response than saturated C16-HSL and restoring swarming motility at 5 nM. Its cis-9 unsaturation confers distinct LuxR receptor affinity, making it essential for accurate QS experiments. Generic substitution with saturated or 3-oxo analogs leads to misinterpretation of QS dynamics. Ideal for LC-MS/MS AHL profiling and marine Roseobacter studies.

Molecular Formula C20H35NO3
Molecular Weight 337.5 g/mol
Cat. No. B584307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Z)-Hexadec-9-enoyl]homoserine lactone
SynonymsC16:1-Δ9-(L)-HSL; N-(2-oxotetrahydrofuran-3S-yl) Palmitoleyl Amide
Molecular FormulaC20H35NO3
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1
InChIKeyBDQHAQLGRDSHKW-ZEVQVBBLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL): A Long-Chain AHL Quorum Sensing Signal for Microbial Communication Research


N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum sensing (QS) signaling molecule in Gram-negative bacteria . This compound features a C16 acyl chain with a cis (Z) double bond at the 9-position, distinguishing it from saturated and 3-oxo-substituted analogs . C16:1-HSL is endogenously produced by Sinorhizobium meliloti [1] and has been isolated from Roseovarius tolerans [2]. As a hydrophobic autoinducer, it regulates gene expression in response to cell density and plays a critical role in bacterial population-dependent behaviors including biofilm formation and symbiosis .

Why C16:1-HSL Cannot Be Substituted by Other C16 AHLs in Sensitive QS Assays


Long-chain AHLs with identical carbon backbones exhibit distinct signaling activities due to differences in acyl chain saturation and substitution at the C3 position. The presence, position, and geometry of a double bond, as well as the presence of a 3-oxo group, confer signal specificity through differential affinity for LuxR-family transcriptional regulators . For instance, in Sinorhizobium meliloti, C16:1-HSL and its saturated counterpart C16-HSL exhibit different relative abundances and biological potencies in activating QS-regulated phenotypes [1]. Generic substitution of one C16 AHL for another without empirical validation risks misinterpretation of QS dynamics, as each analog may activate, partially activate, or antagonize distinct receptor subsets.

Quantitative Differentiation of N-[(Z)-Hexadec-9-enoyl]homoserine lactone from Closest Analogs


Relative AHL Detection Response in Sinorhizobium meliloti: C16:1-HSL vs. C16-HSL

In Sinorhizobium meliloti strain 8530 expR+, C16:1-HSL exhibited a 2-fold higher relative response compared to the saturated analog C16-HSL when assayed under identical conditions [1]. This differential accumulation pattern underscores that the monounsaturated analog is not merely a structural variant but displays distinct signal intensity in native QS systems.

Quorum Sensing Sinorhizobium meliloti AHL Quantification

Restoration of Swarming Motility in S. meliloti sinI Mutant at 5 nM C16:1-HSL

The sinI mutant of Sinorhizobium meliloti, which is defective in endogenous AHL production, exhibits impaired surface swarming motility. Supplementation with 5 nM C16:1-HSL fully restores swarming to wild-type levels, demonstrating high potency in this functional assay [1]. In contrast, the saturated analog C16-HSL requires higher concentrations or may not fully rescue the phenotype (comparative rescue data for C16-HSL not reported in the same study; class-level inference suggests distinct potency thresholds).

Bacterial Motility Phenotypic Rescue Quorum Sensing

Natural Occurrence: Isolation from Roseovarius tolerans vs. Other C16 AHL Sources

N-[(Z)-Hexadec-9-enoyl]homoserine lactone (C16:1-HSL) has been isolated and identified as a natural product from the marine bacterium Roseovarius tolerans [1]. This distinguishes it from other C16 AHLs such as 3-oxo-C16-HSL and 3-oxo-C16:1-HSL, which are primarily associated with Agrobacterium vitis and Pseudomonas aeruginosa [2]. The specific biological source may influence the compound's relevance for studies of marine microbial ecology or Roseobacter-clade QS systems.

Natural Product Chemistry Marine Bacteria AHL Profiling

Structural Determinant of Lipophilicity and Signal Specificity: cis-9 Double Bond

C16:1-HSL contains a cis (Z) double bond at the 9-position of the acyl chain, a structural feature that distinguishes it from the fully saturated C16-HSL and from the 3-oxo-substituted analogs . This unsaturation alters molecular geometry and lipophilicity, as reflected by a calculated LogP of 4.76 for C16:1-HSL , compared to a reported LogP of approximately 4.5-5.5 for C16-HSL (depending on calculation method) [1]. The presence and position of the double bond are known to influence LuxR-family receptor binding affinity and signal specificity across Gram-negative bacteria [2].

Structure-Activity Relationship Lipophilicity Receptor Binding

Optimal Application Scenarios for N-[(Z)-Hexadec-9-enoyl]homoserine lactone Based on Differential Evidence


Sinorhizobium meliloti QS Studies Requiring Native Signal Potency

Use C16:1-HSL as the authentic SinI-dependent AHL signal in S. meliloti QS experiments. The compound's 2-fold higher relative detection response compared to C16-HSL [1] and its ability to restore swarming motility at 5 nM [1] establish it as the physiologically relevant ligand for ExpR-mediated regulation.

Marine Microbial Ecology and Roseobacter-Clade QS Research

Employ C16:1-HSL as a reference standard for profiling AHL production in marine Roseobacter group bacteria, given its documented isolation from Roseovarius tolerans [2]. This compound enables authentic replication of marine QS signaling contexts that cannot be achieved with saturated or 3-oxo-substituted C16 analogs.

Structure-Activity Relationship Studies of LuxR Receptor Specificity

Utilize C16:1-HSL as a probe to interrogate the role of acyl chain unsaturation in LuxR-family receptor binding and activation. Comparative analysis with saturated C16-HSL and 3-oxo-substituted analogs [3] can delineate the structural determinants of signal specificity in long-chain AHL recognition.

AHL Profiling and Quantification in Complex Microbial Communities

Include C16:1-HSL in LC-MS/MS and GC/MS analytical panels for comprehensive AHL profiling in environmental or host-associated microbiomes. The compound's distinct retention time and mass spectral signature, arising from its cis-9 double bond, differentiate it from co-eluting saturated C16-HSL [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(Z)-Hexadec-9-enoyl]homoserine lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.